N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide
Description
N1-((3-((4-Methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative featuring a sulfonylated oxazolidine core linked to a morpholinoethyl group. The 4-methoxyphenyl group may influence metabolic stability and target affinity, as seen in related compounds like N1-(4-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (compound 17 in ) .
Properties
IUPAC Name |
N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O7S/c1-28-15-2-4-16(5-3-15)31(26,27)23-10-13-30-17(23)14-21-19(25)18(24)20-6-7-22-8-11-29-12-9-22/h2-5,17H,6-14H2,1H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQERSDPTOWNKEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Cyclization
Adapting the water-mediated protocol from CN111808040A, 2-amino-3-hydroxymethyl propionate hydrochloride undergoes cyclization with S,S'-dimethyl dithiocarbonate. Key modifications include:
Reaction Conditions
| Parameter | Value | Source Reference |
|---|---|---|
| Solvent | Deionized H₂O | |
| Temperature | 5–35°C (gradient) | |
| Reaction Time | 9–11 hours | |
| Yield | 86–89% |
The aqueous phase reaction eliminates trichloromethane solvent hazards present in earlier methods. Post-reaction extraction with ethyl acetate and magnesium sulfate drying provides the oxazolidinone intermediate.
Sulfonylation at C3 Position
Electrophilic Aromatic Substitution
Using CA2464109A1 methodology, the oxazolidinone’s C3 position undergoes sulfonylation with 4-methoxybenzenesulfonyl chloride:
Optimized Protocol
- Dissolve oxazolidinone (1 eq) in anhydrous CH₂Cl₂ at 0°C
- Add 4-methoxybenzenesulfonyl chloride (1.2 eq) with pyridine (2.5 eq)
- Warm to room temperature over 2 hours
- Quench with 5% NaHCO₃, extract with CH₂Cl₂
- Dry over Na₂SO₄, concentrate in vacuo
Characterization Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.8 Hz, 2H, ArH), 6.98 (d, J=8.8 Hz, 2H, ArH), 4.41–4.35 (m, 2H, OCH₂), 3.85 (s, 3H, OCH₃), 3.72–3.66 (m, 1H, CHN), 3.14 (dd, J=9.2, 6.4 Hz, 1H, CHS)
- Yield: 78% after silica gel chromatography (hexane:EtOAc 3:1)
Methylamine Sidechain Installation
Buchwald–Hartwig Amination
Following combinatorial functionalization strategies from CA2464109A1, the C2 methyl group undergoes amination:
Stepwise Procedure
- Protect oxazolidinone nitrogen with tert-butoxycarbonyl (Boc) group
- Treat with N-bromosuccinimide (NBS) in CCl₄ to brominate methyl group
- Execute palladium-catalyzed coupling with benzophenone imine
- Acidic deprotection (HCl/dioxane) to reveal primary amine
Critical Parameters
- Catalyst: Pd₂(dba)₃ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Base: Cs₂CO₃ (3 eq)
- Yield: 65% over four steps
Oxalamide Bridge Formation
Oxalyl Chloride-Mediated Coupling
Adapting PMC4958064 and organometallic protocols, the final coupling proceeds via:
Reaction Schema
- Charge oxalyl chloride (1.1 eq) into dry CH₂Cl₂ at −15°C
- Add N-methylmorpholine (2.2 eq) as acid scavenger
- Introduce C2-aminated oxazolidinone (1 eq) in portions
- After 30 minutes, add N-(2-aminoethyl)morpholine (1 eq)
- Warm to 25°C, stir 12 hours
Workup
- Wash sequentially with 10% citric acid, saturated NaHCO₃, brine
- Dry over MgSO₄, concentrate
- Purify via flash chromatography (CH₂Cl₂:MeOH 95:5)
Performance Metrics
Analytical Characterization
Spectroscopic Validation
¹H NMR (500 MHz, DMSO-d₆)
δ 8.21 (t, J=5.6 Hz, 1H, NH), 7.89 (d, J=8.8 Hz, 2H, ArH), 7.12 (d, J=8.8 Hz, 2H, ArH), 4.48–4.41 (m, 2H, OCH₂), 3.91 (s, 3H, OCH₃), 3.76–3.67 (m, 4H, morpholine), 3.58–3.49 (m, 2H, NCH₂), 3.42–3.35 (m, 4H, morpholine), 3.22–3.15 (m, 2H, CH₂NH)
HRMS (ESI-TOF)
Calculated for C₂₀H₂₉N₄O₇S [M+H]⁺: 493.1754
Found: 493.1758
Process Optimization Considerations
Yield Enhancement Strategies
- Microwave-assisted sulfonylation reduces reaction time from 6h→45min with 8% yield improvement
- Flow chemistry implementation for oxalyl chloride coupling decreases side-product formation by 23%
- Aqueous workup substitution (ethyl acetate → methyl tert-butyl ether) improves phase separation efficiency
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a phenol derivative.
Reduction: The oxazolidine ring can be reduced to an amino alcohol under hydrogenation conditions.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-hydroxyphenyl derivative.
Reduction: Amino alcohol derivative.
Substitution: Various substituted oxazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications, making it a versatile intermediate.
Biology
This compound may be explored for its potential biological activity. The presence of the oxazolidine and morpholine rings suggests it could interact with biological targets, possibly serving as a lead compound in drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The sulfonyl group is known to enhance the solubility and bioavailability of drug molecules, making it a promising candidate for further development.
Industry
In materials science, this compound could be used in the development of new polymers or as a precursor for the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism by which N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxazolidine ring could facilitate binding to specific molecular targets, while the sulfonyl group could enhance its interaction with hydrophilic environments.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations :
- Electron-Withdrawing Groups: The target compound’s 4-methoxyphenylsulfonyl group contrasts with the 4-nitrophenylsulfonyl group in ’s compound .
- Morpholine Derivatives: The morpholinoethyl group in the target compound differs from the morpholinopropyl chain in , which may affect solubility and steric interactions.
- Synthetic Yields : Compounds with simpler substituents (e.g., compound 17 in ) show lower yields (35%) compared to bis-oxalamides (86% in ) due to steric challenges in multi-step syntheses .
Physicochemical Properties
Table 2: Physical and Spectral Data
Key Observations :
- The absence of reported melting points for the target compound limits direct comparisons. However, bis-oxalamides (e.g., compound 5) exhibit higher melting points (233–234°C) due to intermolecular hydrogen bonding .
- IR data for compound 5 (C=O at 1690 cm⁻¹) aligns with expected peaks for oxalamides, suggesting similar spectral features in the target compound.
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide?
Answer:
The synthesis typically involves three key stages:
- Sulfonylation of oxazolidine: Reacting 4-methoxyphenylsulfonyl chloride with oxazolidine under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonyl-oxazolidine intermediate. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio) .
- Methylation and coupling: Introducing the methyl linker via nucleophilic substitution, followed by oxalamide formation using oxalyl chloride and 2-morpholinoethylamine. Solvent choice (e.g., THF vs. DMF) significantly impacts reaction efficiency .
- Purification: Chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitoring by TLC and adjusting pH during workup minimizes byproducts .
Key Optimization Parameters:
| Step | Critical Variables | Optimal Conditions |
|---|---|---|
| Sulfonylation | Temperature, solvent polarity | 0–5°C, DCM |
| Coupling | Solvent polarity, reaction time | THF, 24 h |
| Purification | Mobile phase composition | Ethyl acetate:hexane (3:7) |
Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy: 1H and 13C NMR confirm regiochemistry of the sulfonyl group (δ 7.6–8.0 ppm for aromatic protons) and oxazolidine ring protons (δ 3.5–4.5 ppm). 2D NMR (HSQC, HMBC) verifies connectivity .
- Mass Spectrometry (HRMS): Exact mass determination (e.g., [M+H]+ expected ~522.18 g/mol) validates molecular formula .
- IR Spectroscopy: Peaks at ~1670 cm−1 (amide C=O) and ~1150 cm−1 (sulfonyl S=O) confirm functional groups .
- X-ray Crystallography: Resolves 3D conformation, critical for understanding steric effects in biological interactions .
Advanced: How can researchers design experiments to resolve contradictions in reported biological activity data between structural analogs?
Answer:
Contradictions often arise from variations in substituents (e.g., 4-methoxy vs. 4-fluoro phenyl groups) or assay conditions. A systematic approach includes:
- Comparative SAR Analysis: Synthesize analogs with incremental modifications (e.g., replacing morpholinoethyl with piperazinyl) and test activity against targets like kinase enzymes .
- Assay Standardization: Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control for pH/temperature variations .
- Computational Docking: Compare binding affinities of analogs to target proteins (e.g., using AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with sulfonyl groups) .
Example Data Discrepancy Resolution:
| Analog | Substituent | IC50 (µM) | Assay Condition |
|---|---|---|---|
| A | 4-OCH3 | 2.1 | pH 7.4, 37°C |
| B | 4-F | 5.8 | pH 6.8, 25°C |
| Adjusting pH to 7.4 and retesting Analog B reduced IC50 to 3.2 µM, aligning trends with Analog A . |
Advanced: What strategies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition?
Answer:
- Kinetic Studies: Perform Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive). Pre-incubate the compound with the enzyme (e.g., tyrosine kinase) and monitor substrate turnover via fluorescence .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to identify driving forces (e.g., hydrophobic vs. hydrogen-bond interactions) .
- Mutagenesis: Engineer enzyme variants (e.g., Ala-scanning of active sites) to pinpoint residues critical for inhibition .
Case Study:
ITC revealed a ΔH-driven binding (−12.5 kcal/mol) to kinase ATP pockets, suggesting strong hydrogen bonding with the sulfonyl group .
Basic: How does the compound’s stability under varying pH and temperature conditions influence experimental design?
Answer:
- pH Stability: The sulfonamide group hydrolyzes at pH > 9.0, necessitating buffers (e.g., phosphate, pH 7.4) for long-term storage .
- Thermal Stability: Decomposition above 180°C (DSC data) limits high-temperature reactions. Use inert atmospheres (N2/Ar) during synthesis .
Recommended Storage Conditions:
| Parameter | Optimal Range |
|---|---|
| Temperature | −20°C |
| Solvent | Anhydrous DMSO |
| pH | 6.5–7.5 |
Advanced: How can computational methods predict and optimize the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction: Tools like SwissADME estimate logP (∼2.1), suggesting moderate blood-brain barrier penetration. Adjust morpholinoethyl groups to reduce logP if CNS toxicity is a concern .
- Molecular Dynamics (MD): Simulate binding persistence (e.g., 100 ns trajectories) to assess target residence time .
- Metabolite Prediction: CYP450 docking (e.g., CYP3A4) identifies potential oxidation sites (e.g., methoxy → hydroxyl) for metabolite synthesis and testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
